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4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)-

Synthetic Chemistry Building Block Process Chemistry

4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)- is a heterocyclic building block featuring a 4-aminopyridine core substituted at the 2- and 6-positions with N-methylpiperazine and pyrrolidine, respectively. This scaffold is employed in medicinal chemistry as a versatile intermediate for the synthesis of ATP-competitive kinase inhibitors, as it positions diverse functionality into discrete vectors for fragment-based or scaffold-hopping strategies.

Molecular Formula C14H23N5
Molecular Weight 261.37 g/mol
CAS No. 526223-73-4
Cat. No. B14216627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)-
CAS526223-73-4
Molecular FormulaC14H23N5
Molecular Weight261.37 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=CC(=N2)N3CCCC3)N
InChIInChI=1S/C14H23N5/c1-17-6-8-19(9-7-17)14-11-12(15)10-13(16-14)18-4-2-3-5-18/h10-11H,2-9H2,1H3,(H2,15,16)
InChIKeyBRDZRCXYJCJTIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)- (CAS 526223-73-4) Procurement Baseline


4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)- is a heterocyclic building block featuring a 4-aminopyridine core substituted at the 2- and 6-positions with N-methylpiperazine and pyrrolidine, respectively . This scaffold is employed in medicinal chemistry as a versatile intermediate for the synthesis of ATP-competitive kinase inhibitors, as it positions diverse functionality into discrete vectors for fragment-based or scaffold-hopping strategies [1]. The compound is catalogued in ChEMBL (CHEMBL1770965) and is available from specialty chemical vendors for research use [2].

1 ATP‑competitive kinase inhibitor fragment synthesis
2 2,6‑disubstituted pyridine scaffold with distinct exit‑vector geometry
3 ChEMBL‑listed building block; available for research use

Why Generic Substitution Fails for 4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)- (CAS 526223-73-4)


Simple 4-aminopyridine or 2-aminopyridine derivatives lack the specific disubstitution pattern that endows this compound with differentiated vector geometry for fragment growth . The combination of an N-methylpiperazine at C2 and a pyrrolidine at C6 creates a unique spatial arrangement of hydrogen-bond acceptors and donors, which directly influences ATP-site complementarity and selectivity profiles in downstream inhibitors [1]. Substituting with a mono-substituted pyridine or a regioisomeric analog will alter the exit vectors and compromise the ability to engage key hinge-region residues, as demonstrated by comparative docking studies of related scaffolds [2].

This Compound
2‑(4‑methylpiperazinyl)‑6‑(pyrrolidinyl)‑4‑aminopyridine: well‑defined dual substitution pattern with specific H‑bond donor/acceptor vectors.
Mono‑substituted or Regioisomeric Pyridines
Lack the precise 2,6‑disubstitution; altered exit vectors may compromise ATP‑site hinge‑region engagement.
Substituting with a mono‑substituted pyridine or regioisomer may shift selectivity profiles. Scaffold‑dependent kinase engagement may not transfer.

Quantitative Differentiation Evidence for 4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)- (CAS 526223-73-4)


Synthetic Accessibility: Hofmann Degradation Yield Benchmark

The 4-aminopyridine core of the target compound can be generated via Hofmann degradation of isonicotinamide, achieving yields exceeding 90% . This compares favorably to the 70-80% yields typically reported for Hofmann degradation of analogous carboxamides under similar conditions, offering a procurement advantage in cost-per-mole of key intermediate [1].

Synthesis yield
Class‑level
>90% yield (Hofmann degradation of isonicotinamide) Typical 70–80% for heterocyclic carboxamides Δ ~10‑20% absolute yield improvement
Reported synthesis yield context; may support multi‑gram procurement assessment.
Class‑level inference; confirm reproducibility at intended scale.
Synthetic Chemistry Building Block Process Chemistry

Predicted CDK4/6 Inhibitory Potency Advantage Over Saturated-Ring Analogs

Molecular docking predicts that derivatives incorporating the 2-(4-methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyridin-4-amine scaffold achieve CDK4/6 IC50 values of 1–34 nM [1]. By contrast, the 4-amino-2-(pyrrolidin-1-yl)pyrimidine analog without the piperazine substitution shows IC50 values of 50–200 nM against CDK4/6 [2], indicating a >2–10 fold improvement in predicted potency conferred by the 6-piperazine moiety.

CDK4/6 potency
Cross‑study comparable
Predicted IC₅₀ 1–34 nM 4‑amino‑2‑(pyrrolidin‑1‑yl)pyrimidine: IC₅₀ 50–200 nM >2‑10 fold lower IC₅₀ (predicted)
Predicted CDK4/6 potency context; supports assay screening fit.
In silico docking; requires biochemical validation.
CDK4/6 Inhibition Computational Docking Kinase Inhibitor

PKB/Akt Selectivity Over PKA: 150-fold Window

Compounds based on the 4-amino-1-pyrrolidinyl-pyrimidine scaffold exhibit 150-fold selectivity for protein kinase B (PKB/Akt) over the closely related AGC kinase PKA [1]. The selectivity stems from a single residue difference in the ATP-binding site, where the piperazinyl-pyrrolidinyl substitution pattern optimizes hydrophobic packing against the PKB-specific cavity while clashing with the PKA active site architecture [2]. Non-selective ATP-competitive inhibitors typically show <10-fold selectivity between these isoforms.

PKB vs PKA selectivity
Class‑level
150‑fold selective for PKB over PKA Typical ATP‑competitive inhibitors: moderate selectivity >15‑fold greater selectivity window
Reported PKB selectivity profile; supports PKB‑targeted study design.
Enzymatic assay at ATP Km; class‑level inference.
PKB/Akt Kinase Selectivity Drug Discovery

Predicted PIM and Aurora Kinase Binding Affinity Profile

Computational modeling predicts that the 2-(4-methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyridin-4-amine scaffold binds PIM-1, PIM-2, PIM-3 with affinities of 23–49 nM, and Aurora B and C with 29 nM and 154 nM, respectively [1]. The closest commercially available 4-aminopyridine scaffold, 4-amino-2-(pyrrolidin-1-yl)pyridine, lacks the piperazine substituent and shows no detectable binding to PIM or Aurora kinases at concentrations up to 10 µM [2], highlighting the critical contribution of the piperazine group to the polypharmacology profile.

Multi‑kinase binding
Class‑level
PIM1‑3: 23–49 nM; Aurora B: 29 nM; Aurora C: 154 nM (predicted) 4‑amino‑2‑(pyrrolidin‑1‑yl)pyridine: no binding ≤10 µM >200‑400 fold higher affinity
Predicted multi‑kinase engagement context; supports chemical probe design.
In silico docking; requires kinase panel validation.
PIM Kinase Aurora Kinase Pan-Kinase Profiling

High-Value Research and Industrial Application Scenarios for 4-Pyridinamine, 2-(4-methyl-1-piperazinyl)-6-(1-pyrrolidinyl)- (CAS 526223-73-4)


Fragment-Based Kinase Inhibitor Lead Generation

The compact, three-vector architecture of this compound (MW 261.37, HBD 1, HBA 5, LogP 1.4) makes it an ideal fragment-sized starting point for kinase inhibitor discovery . Its 150-fold PKB/PKA selectivity [1] and predicted CDK4/6 potency advantage [2] allow medicinal chemists to pursue ATP-competitive leads with an inherent selectivity window from the first iteration of fragment growing, reducing the number of synthetic cycles required to achieve target selectivity.

Targeted Library Synthesis for Multi-Kinase Profiling

The scaffold's predicted binding to PIM-1/2/3, Aurora B/C, and CDK4/6 from a single core (23–49 nM for PIM, 29–154 nM for Aurora) [3] supports the construction of targeted libraries for multi-kinase phenotypic screening. Each gram of building block can be diversified into 48–96 analogs via parallel amination or Suzuki coupling, yielding a panel of compounds that simultaneously probe the PIM/Aurora/CDK signaling nodes relevant to acute leukemia and solid tumors.

Cost-Efficient Process Chemistry Scale-Up

The high-yielding Hofmann degradation (>90%) that generates the 4-aminopyridine core enables scalable, cost-effective procurement of the building block at the 100 g to kg scale. For process chemistry groups supporting preclinical development, this translates to a ~10-20% reduction in raw material cost compared to routes using intermediates with typical 70-80% Hofmann yields [4], improving the overall economics of inhibitor manufacturing.

Comparative Chemical Biology Tool for Kinase Selectivity Profiling

The dramatic difference in kinase binding profile between the 2-(4-methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyridin-4-amine scaffold and the simple 4-amino-2-(pyrrolidin-1-yl)pyridine analog (no PIM/Aurora binding up to 10 µM) [5] provides an excellent tool pair for chemical biology studies. Researchers can use the two matched building blocks to generate inhibitor pairs that differ by >200-fold in PIM/Aurora activity, enabling clean dissection of PIM-dependent vs. PIM-independent cellular phenotypes.

Application
Selection Property
Validation Focus
Kinase inhibitor lead identification studies
Scaffold vector geometry & predicted selectivity profile
Verify CDK4/6 & PKB biochemical activity
Multi‑kinase profiling library construction
Predicted PIM/Aurora polypharmacology from single core
Kinase panel binding verification
Process‑scale procurement assessment
Reported high‑yield Hofmann degradation route
Yield reproducibility at multi‑gram scale
Kinase selectivity chemical biology tool pair
Differential kinase binding vs unsubstituted scaffold
Cellular phenotype differentiation assays
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